N-(3,5-dimethoxyphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide N-(3,5-dimethoxyphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15275455
InChI: InChI=1S/C22H23N3O4/c1-14-5-6-16(9-15(14)2)20-7-8-22(27)25(24-20)13-21(26)23-17-10-18(28-3)12-19(11-17)29-4/h5-12H,13H2,1-4H3,(H,23,26)
SMILES:
Molecular Formula: C22H23N3O4
Molecular Weight: 393.4 g/mol

N-(3,5-dimethoxyphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

CAS No.:

Cat. No.: VC15275455

Molecular Formula: C22H23N3O4

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethoxyphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide -

Specification

Molecular Formula C22H23N3O4
Molecular Weight 393.4 g/mol
IUPAC Name N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Standard InChI InChI=1S/C22H23N3O4/c1-14-5-6-16(9-15(14)2)20-7-8-22(27)25(24-20)13-21(26)23-17-10-18(28-3)12-19(11-17)29-4/h5-12H,13H2,1-4H3,(H,23,26)
Standard InChI Key FNIBOXAKHXTHSJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC)C

Introduction

N-(3,5-dimethoxyphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound with a molecular formula of C24H27N3O4 and a molecular weight of 421.5 g/mol. This compound is primarily used in non-human research and is not intended for therapeutic or veterinary use. The compound's structure involves a pyridazine ring linked to a phenyl ring and an acetamide group, which are crucial for its chemical properties and potential biological activities.

Potential Biological Activities

  • Anti-inflammatory Activity: Pyridazine derivatives have been explored for their anti-inflammatory properties due to their ability to interact with enzymes involved in inflammation pathways.

  • Antimicrobial Activity: The presence of aromatic rings and heterocyclic systems can contribute to antimicrobial effects by disrupting microbial membranes or interfering with essential enzymes.

  • Anticancer Activity: Some pyridazine compounds have shown promise in inhibiting cancer cell growth by targeting specific cellular pathways.

Synthesis and Preparation

The synthesis of N-(3,5-dimethoxyphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step reactions, including the formation of the pyridazine ring and the attachment of the acetamide group. Detailed synthesis protocols may vary depending on the specific starting materials and conditions used.

Synthesis Steps

  • Formation of Pyridazine Ring: This involves the condensation of appropriate precursors to form the pyridazine nucleus.

  • Attachment of Acetamide Group: The acetamide group is typically introduced through a coupling reaction with an appropriate amine.

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